5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pesticide Metabolite

: Pirimicarb-desmethyl is a metabolite of Pirimicarb, which is a carbamate pesticide . This suggests that it could be used in studies related to the environmental impact and degradation pathways of Pirimicarb.

Analytical Chemistry

: Pirimicarb-desmethyl can be used as an analytical standard in gas chromatography (GC), a common technique used for separating and analyzing compounds that can be vaporized without decomposition .

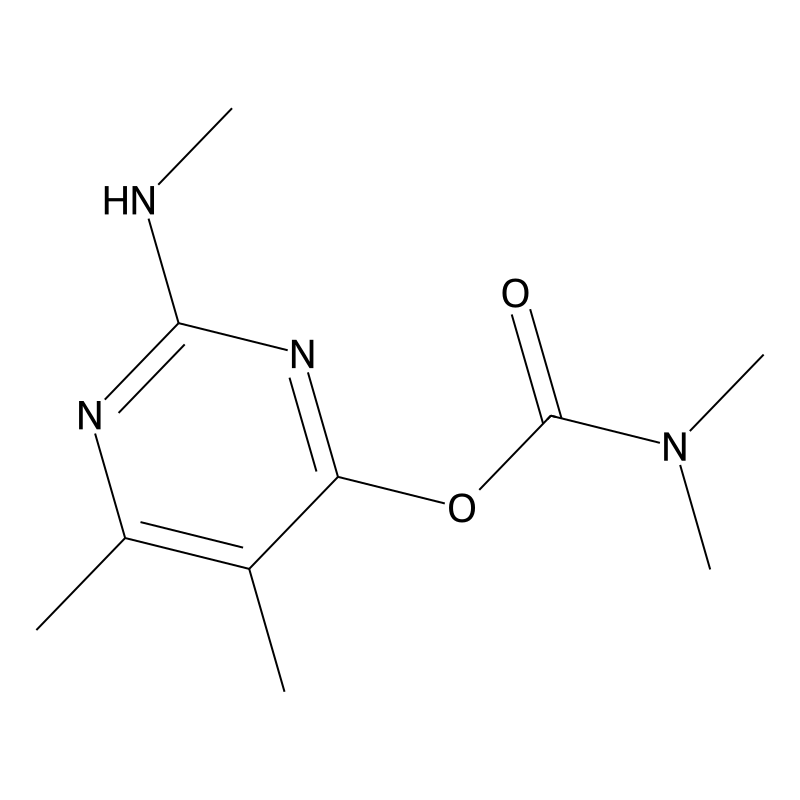

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate is a synthetic organic compound with the molecular formula . It is also known by its CAS Registry Number 30614-22-3 and is structurally related to the insecticide pirimicarb. This compound features a pyrimidine ring substituted with two methyl groups and a dimethylcarbamate moiety, contributing to its biological activity and potential applications in various fields.

The chemical reactivity of 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate is primarily attributed to its carbamate functional group, which can undergo hydrolysis to form the corresponding amine and carbon dioxide under acidic or basic conditions. Additionally, the methylamino group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

Reactions of interest include:

- Hydrolysis: The conversion of the carbamate to an amine.

- Nucleophilic Substitution: Reaction with electrophiles at the nitrogen atom of the methylamino group.

Research indicates that 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate exhibits notable biological activities, particularly in agricultural and medicinal contexts. It has been studied for its insecticidal properties, functioning effectively against various pests. Furthermore, preliminary studies suggest potential anticancer properties, making it a candidate for further pharmacological investigation .

The synthesis of 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate typically involves:

- Formation of the Pyrimidine Ring: Starting from appropriate precursors such as urea and aldehydes or ketones.

- Methylation: Introducing methyl groups at the 5 and 6 positions of the pyrimidine ring.

- Carbamoylation: Reacting the resulting compound with dimethylcarbamoyl chloride or equivalent reagents to form the final product.

These steps may vary depending on specific laboratory protocols and desired yield.

The primary applications of 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate include:

- Agriculture: As a pesticide due to its effectiveness against a range of agricultural pests.

- Pharmaceuticals: Investigated for potential anticancer properties and other therapeutic applications.

- Research: Utilized in studies exploring chemical reactivity and biological interactions.

Interaction studies involving 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate focus on its binding affinity to various biological targets. These studies have shown that the compound interacts with specific enzymes and receptors involved in pest resistance mechanisms. Its potential interactions with cancer cell lines are also under investigation to elucidate mechanisms of action related to its anticancer effects .

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate shares structural similarities with several other compounds, particularly within the class of pyrimidine derivatives. Below is a comparison with notable similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pirimicarb | Insecticide with similar mechanisms | |

| Dimethomorph | Fungicide with a different biological target | |

| Thiamethoxam | Neonicotinoid insecticide with distinct action |

Uniqueness

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate's unique combination of substituents allows it to exhibit both insecticidal and potential anticancer properties, distinguishing it from other compounds that may focus solely on one activity. Its specific structural features contribute to its reactivity and biological interactions in ways that are still being explored.

Molecular Characterization

Desmethyl-pirimicarb is a pyrimidine derivative with a dimethylcarbamate functional group. Key structural features include:

The compound’s crystal structure features a planar pyrimidine ring with methyl and methylamino substituents at positions 5,6 and 2, respectively. The dimethylcarbamate group at position 4 enhances its affinity for AChE.

Physicochemical Properties

Desmethyl-pirimicarb exhibits moderate hydrophilicity (log P = -3.21) and solubility in polar solvents like dimethyl sulfoxide (DMSO). Its stability varies with pH, showing rapid hydrolysis under alkaline conditions (t₁/₂ < 24 hours at pH 9).

XLogP3

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard